molecular formula C17H23N5O4S B11133564 4-{[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

4-{[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide

Cat. No.: B11133564
M. Wt: 393.5 g/mol
InChI Key: AOCLWEFQWPVLDY-UHFFFAOYSA-N
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Description

4-{[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a pyrazinesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring through cyclocondensation reactions involving α, β-unsaturated carbonyl compounds and substituted phenylhydrazine . The pyrazole intermediate is then subjected to further functionalization to introduce the methoxyphenyl group and the pyrazinesulfonamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

4-{[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery efforts.

    Medicine: Its structural features suggest it could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 4-{[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonamide-containing molecules. Examples might be:

  • 5-(4-methoxyphenyl)-1H-pyrazole
  • N,N-dimethylpyrazinesulfonamide

Uniqueness

What sets 4-{[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide apart is its unique combination of functional groups, which could confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H23N5O4S

Molecular Weight

393.5 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C17H23N5O4S/c1-20(2)27(24,25)22-10-8-21(9-11-22)17(23)16-12-15(18-19-16)13-4-6-14(26-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,18,19)

InChI Key

AOCLWEFQWPVLDY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC

Origin of Product

United States

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